

An In-depth Technical Guide to the Thermodynamic Properties of Gold-Yttrium Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold;yttrium*

Cat. No.: *B15403591*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of the gold-yttrium (Au-Y) binary alloy system. It covers phase equilibria, key thermodynamic data, and the experimental methodologies used for their determination, making it an essential resource for professionals in materials science and related fields.

Introduction to the Gold-Yttrium System

The gold-yttrium (Au-Y) system is a binary alloy that exhibits strong interatomic interactions and forms a series of stable intermetallic compounds.^{[1][2]} Yttrium, while not a lanthanide, demonstrates constitutional properties in its alloys—including crystal structures, phase diagrams, and thermodynamic characteristics—that are very similar to those of heavy rare-earth metals like Dysprosium (Dy) and Holmium (Ho).^[3] The alloying behavior of gold with rare-earth metals, including yttrium, is characterized by eutectic reactions and limited solid solubility in the gold-rich region.^{[4][5]}

The thermodynamic properties of this system are distinguished by large negative deviations from ideal solution behavior, indicating a strong tendency for compound formation.^[1] This behavior is primarily attributed to a significant difference in electronegativity and atomic size between gold and yttrium, which facilitates the transfer of electrons and results in a strongly

exothermic character.[1][6] Understanding these properties is crucial for the design and application of gold-based alloys in various technological fields.

Phase Equilibria and Intermetallic Compounds

The Au-Y system has been investigated using various experimental techniques, including differential thermal analysis (DTA), X-ray powder diffraction (XRD), and electron probe microanalysis (EPMA), to establish its phase diagram.[2] The system is known to form several stable intermetallic compounds. A complete set of thermodynamic functions has been determined for the gold-rich solid solution and numerous intermetallic phases.[1]

The identified intermetallic compounds in the gold-yttrium system are summarized in the table below.

Table 1: Intermetallic Compounds in the Gold-Yttrium (Au-Y) System

Compound Stoichiometry	Crystal Structure Type	Reference
Au ₆ Y	HoAu ₆ -type	[2]
Au ₅₁ Y ₁₄	Gd ₁₄ Ag ₅₁ -type	[1][2]
Au ₃ Y	TiCu ₃ -type	[2]
Au ₂ Y	MoSi ₂ -type	[2]
AuY	CsCl-type	[2]
Au ₃ Y ₄	Pu ₃ Pd ₄ -type	[2]
AuY ₂	(Not specified)	[1]
Y ₂ Au	Co ₂ Si-type	[2]

Thermodynamic Data

The thermodynamic properties of the Au-Y system were comprehensively determined between 700°C and 800°C using electromotive force (EMF) measurements on galvanic cells with CaF₂ solid electrolytes.[1] The system exhibits strongly exothermic mixing properties, with the

relative partial excess Gibbs energy of yttrium at infinite dilution in gold determined to be -255 kJ/mol at 800°C.[\[1\]](#) This indicates a powerful chemical affinity between the two elements.

Integral Molar Quantities of Mixing

The integral molar quantities of mixing describe the overall thermodynamic changes upon forming the alloy from its pure components. The large negative values for the Gibbs energy and enthalpy of mixing confirm the stability of the intermetallic compounds.

Table 2: Integral Molar Quantities of Mixing for Au-Y Alloys at 800°C (1073 K)

Compound	Integral Molar Gibbs Energy of Mixing (ΔG_m) (kJ/mol)	Integral Molar Enthalpy of Mixing (ΔH_m) (kJ/mol)	Integral Molar Entropy of Mixing (ΔS_m) (J/mol·K)
Au ₆ Y	-34.5	-41.2	-6.2
Au ₅₁ Y ₁₄	-39.1	-47.0	-7.4
Au ₃ Y	-46.5	-56.4	-9.2
Au ₂ Y	-54.9	-66.8	-11.1
AuY	-65.2	-79.3	-13.1
AuY ₂	-52.3	-63.5	-10.4

Data derived from the study by Alqasmi, R. A., & Schaller, H. J. (1993).[\[1\]](#)

Partial Molar Quantities

Partial molar quantities describe the thermodynamic properties of a single component within the alloy. The activity of a component is a measure of its "effective concentration" compared to its pure state. In the Au-Y system, the activities of both components are significantly lower than their mole fractions, consistent with the large negative deviation from ideality.

Table 3: Relative Partial Molar Quantities for Yttrium in Au-Y Alloys at 800°C (1073 K)

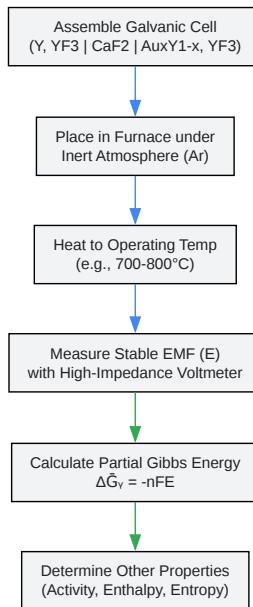
Gold Mole Fraction (X_{Au})	Activity of Yttrium (a_Y)	Partial Molar Gibbs Energy of Y ($\Delta\bar{G}_Y$) (kJ/mol)	Partial Molar Excess Gibbs Energy of Y ($\Delta\bar{G}_Y^{\text{Ex}}$) (kJ/mol)
0.95	1.1×10^{-12}	-251.4	-224.5
0.90	1.2×10^{-11}	-229.7	-208.7
0.85 (Au ₆ Y)	1.1×10^{-10}	-210.0	-193.3
0.78 (Au ₅₁ Y ₁₄)	1.1×10^{-9}	-189.2	-175.7
0.75 (Au ₃ Y)	3.5×10^{-9}	-177.0	-164.6
0.67 (Au ₂ Y)	3.2×10^{-8}	-154.2	-144.5
0.50 (AuY)	2.5×10^{-6}	-115.6	-109.4
0.33 (AuY ₂)	1.7×10^{-3}	-56.3	-52.6

Data derived from the study by Alqasmi, R. A., & Schaller, H. J. (1993).[\[1\]](#)

Experimental Protocols

The determination of thermodynamic properties for metallic alloys at high temperatures requires specialized experimental techniques. The most accurate methods involve calorimetry for enthalpies and electrochemical or vapor pressure measurements for Gibbs energies.[\[7\]](#)[\[8\]](#)

Electromotive Force (EMF) Method


The measurement of the electromotive force (EMF) of a suitable galvanic cell is considered one of the most precise methods for obtaining thermodynamic properties of alloys.[\[7\]](#) For the Au-Y system, this technique was employed using a galvanic cell with a calcium fluoride (CaF₂) solid electrolyte, which is an ionic conductor for F⁻ ions.[\[1\]](#)

Protocol Outline:

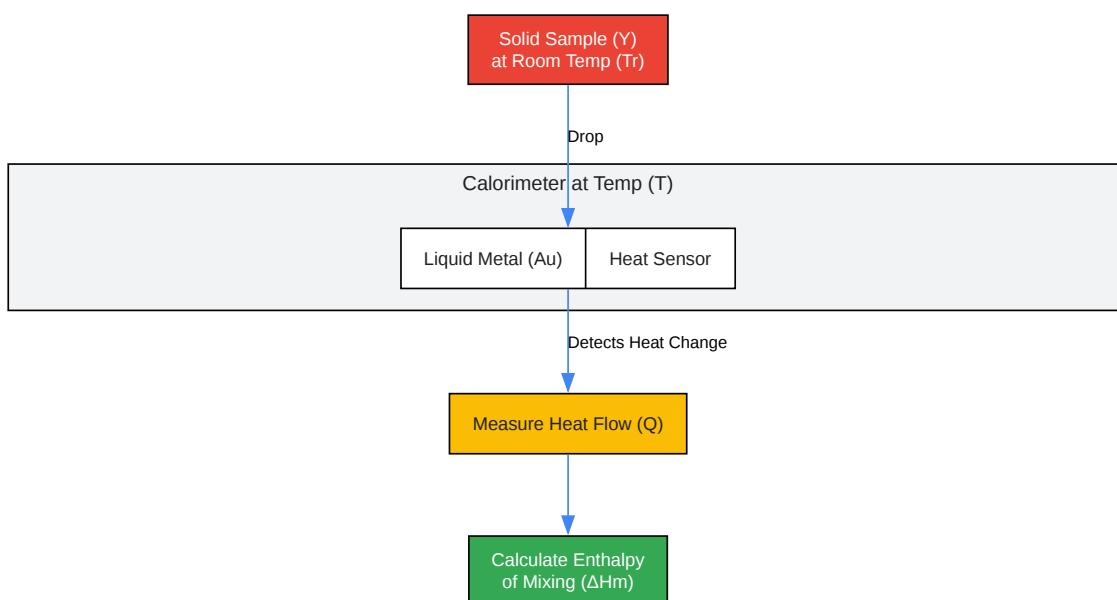
- Cell Construction: A concentration cell is assembled, typically represented as: Y, YF₃ | CaF₂ (solid electrolyte) | Au_xY_{1-x}, YF₃ Here, one electrode is pure yttrium, and the other is the Au-

Y alloy of a specific composition (mole fraction x). Both electrodes are in contact with yttrium trifluoride (YF_3).

- **High-Temperature Operation:** The cell is placed in a furnace and heated to a controlled temperature (e.g., 700-800°C). The system is maintained under an inert atmosphere (e.g., purified argon) to prevent oxidation.
- **EMF Measurement:** A high-impedance voltmeter is used to measure the potential difference (EMF, E) between the two electrodes once the cell reaches thermal and chemical equilibrium.
- **Data Calculation:** The partial Gibbs energy of yttrium in the alloy ($\Delta\bar{G}_Y$) is calculated directly from the measured EMF using the Nernst equation: $\Delta\bar{G}_Y = -nFE$ where n is the number of electrons transferred (3 for Y^{3+}), F is the Faraday constant, and E is the measured EMF.
- **Other Quantities:** Other thermodynamic quantities, such as activity (a_Y), partial entropy ($\Delta\bar{S}_Y$), and partial enthalpy ($\Delta\bar{H}_Y$), can be derived from the Gibbs energy and its temperature dependence. Integral properties are then calculated using the Gibbs-Duhem equation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the EMF method.


Calorimetry

Calorimetry is used to directly measure the heat effects associated with alloy formation. For high-temperature systems, heat-flow or drop calorimetry is commonly employed to determine the enthalpy of mixing (ΔH_m).^[7]

Protocol Outline (Direct Drop Method):

- Setup: A high-temperature calorimeter contains one of the pure components (e.g., liquid gold) at a known, constant temperature (T).
- Sample Drop: A sample of the second component (e.g., solid yttrium) at a different, known temperature (often room temperature, T_r) is dropped into the liquid metal.

- Heat Measurement: The calorimeter measures the total heat effect (Q) as the dropped sample heats up, melts, and dissolves to form the alloy.
- Enthalpy Calculation: The enthalpy of mixing is calculated by subtracting the known heat required to bring the dropped sample from T_r to T from the total measured heat effect: $\Delta H_m = Q - [H(T) - H(T_r)]_{\text{sample}}$ This process is repeated with different compositions to map out ΔH_m across the phase diagram.

[Click to download full resolution via product page](#)

Caption: Principle of the direct drop calorimetry method.

Theoretical Considerations

The distinct thermodynamic behavior of the Au-Y system can be understood by considering fundamental physicochemical properties of the constituent atoms. The Hume-Rothery rules

suggest that large differences in atomic size and electronegativity hinder the formation of extensive solid solutions and instead favor the formation of intermetallic compounds.[6]

The strongly exothermic character of the Au-Y system is attributed to a transfer of electrons from the less electronegative yttrium to the more electronegative gold.[1] This charge transfer leads to a more stable electronic configuration in the alloy, resulting in a large negative enthalpy of mixing. Additionally, the significant difference in atomic radii contributes to lattice distortion, which also influences the overall thermodynamics of the solid solution.[1]

Caption: Factors influencing Au-Y alloy thermodynamics.

Conclusion

The gold-yttrium alloy system is characterized by strong chemical interactions, leading to the formation of multiple stable intermetallic compounds and a highly exothermic enthalpy of mixing.[1] A comprehensive set of thermodynamic data, obtained primarily through high-temperature EMF measurements, reveals large negative deviations from ideal behavior, with properties such as the Gibbs energy of mixing and component activities quantified across a range of compositions.[1] This robust thermodynamic stability is rooted in the significant differences in electronegativity and atomic size between gold and yttrium.[1][6] The data and experimental protocols detailed in this guide serve as a critical reference for the scientific and research communities engaged in the development and analysis of advanced metallic alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic properties of gold-yttrium alloys (Journal Article) | ETDEWEB [osti.gov]
- 2. Phase equilibria investigation of the yttrium-gold system | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]

- 5. (PDF) Alloying and strengthening of gold via rare earth metal additions (2001) | Yuantao Ning | 30 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Gold-Yttrium Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b15403591#thermodynamic-properties-of-gold-
yttrium-alloys](https://www.benchchem.com/product/b15403591#thermodynamic-properties-of-gold-yttrium-alloys)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com